(3-Methoxy-2,5-dimethylphenyl)boronic acid
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Overview
Description
(3-Methoxy-2,5-dimethylphenyl)boronic acid is an organoboron compound that plays a significant role in organic synthesis, particularly in the Suzuki-Miyaura coupling reaction. This reaction is widely used for forming carbon-carbon bonds, making the compound valuable in the synthesis of various organic molecules, including pharmaceuticals and agrochemicals .
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of (3-Methoxy-2,5-dimethylphenyl)boronic acid typically involves the borylation of the corresponding aryl halide. One common method is the palladium-catalyzed borylation of aryl halides using bis(pinacolato)diboron (B2Pin2) as the boron source. The reaction is carried out in the presence of a base, such as potassium acetate, and a palladium catalyst, such as palladium(II) acetate, under an inert atmosphere .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and minimize costs. This includes using more efficient catalysts, optimizing reaction times, and employing continuous flow reactors to enhance production efficiency .
Chemical Reactions Analysis
Types of Reactions: (3-Methoxy-2,5-dimethylphenyl)boronic acid undergoes various chemical reactions, including:
Suzuki-Miyaura Coupling: This reaction involves the coupling of the boronic acid with an aryl or vinyl halide in the presence of a palladium catalyst and a base.
Protodeboronation: This reaction involves the removal of the boron moiety, typically using acidic conditions or transition metal catalysts.
Common Reagents and Conditions:
Suzuki-Miyaura Coupling: Palladium catalyst, base (e.g., potassium carbonate), and aryl or vinyl halide.
Oxidation: Hydrogen peroxide or sodium perborate.
Protodeboronation: Acidic conditions or transition metal catalysts.
Major Products:
Suzuki-Miyaura Coupling: Biaryls or substituted alkenes.
Oxidation: Corresponding phenols.
Protodeboronation: De-boronated aromatic compounds.
Scientific Research Applications
(3-Methoxy-2,5-dimethylphenyl)boronic acid has numerous applications in scientific research:
Mechanism of Action
The primary mechanism of action for (3-Methoxy-2,5-dimethylphenyl)boronic acid is its participation in the Suzuki-Miyaura coupling reaction. The reaction involves the following steps:
Oxidative Addition: The palladium catalyst inserts into the carbon-halogen bond of the aryl halide, forming a palladium-aryl complex.
Transmetalation: The boronic acid transfers its aryl group to the palladium complex, forming a new carbon-carbon bond.
Reductive Elimination: The palladium catalyst is regenerated, and the coupled product is released.
Comparison with Similar Compounds
(3-Methoxy-2,5-dimethylphenyl)boronic acid can be compared with other boronic acids, such as:
Phenylboronic acid: Lacks the methoxy and dimethyl substituents, making it less sterically hindered and potentially less selective in certain reactions.
4-Methoxyphenylboronic acid: Similar in structure but lacks the dimethyl groups, which can affect its reactivity and selectivity.
3,5-Dimethylphenylboronic acid: Lacks the methoxy group, which can influence its electronic properties and reactivity.
The uniqueness of this compound lies in its specific substitution pattern, which can provide unique reactivity and selectivity in various chemical reactions .
Biological Activity
(3-Methoxy-2,5-dimethylphenyl)boronic acid is an organic compound with the molecular formula C10H15BO3 and a molecular weight of 194.04 g/mol. This compound has garnered attention in various scientific fields due to its potential biological applications, particularly in cancer therapy and biochemical assays. This article provides a comprehensive overview of its biological activity, including its mechanisms of action, interactions with biological molecules, and relevant case studies.
Chemical Structure and Properties
The compound features a boronic acid functional group attached to a phenyl ring, which is further substituted with a methoxy group and two methyl groups at the 2 and 5 positions, respectively. These structural characteristics significantly influence its reactivity and selectivity in biological contexts.
Property | Value |
---|---|
Molecular Formula | C10H15BO3 |
Molecular Weight | 194.04 g/mol |
Functional Groups | Boronic acid, Methoxy |
Substituents | Two methyl groups |
Boron Neutron Capture Therapy (BNCT)
One of the most promising applications of this compound is in boron neutron capture therapy (BNCT). This targeted cancer treatment utilizes boron-containing compounds to selectively destroy cancer cells when exposed to neutron irradiation. The unique ability of boron to capture thermal neutrons allows for localized destruction of tumor cells while sparing surrounding healthy tissue.
Biochemical Assays
Boronic acids, including this compound, are known for their ability to interact with diols and other biomolecules. This property makes them valuable in biochemical assays for detecting sugars and other biomolecules due to their reversible binding capabilities.
Biological Interactions
Research indicates that this compound can selectively bind to various biological molecules, which may facilitate drug delivery systems or serve as diagnostic tools. Its interaction with diols is particularly noteworthy; this property can be exploited in developing sensors or therapeutic agents that target specific cellular pathways.
Study on Cancer Cell Lines
A study investigating the effects of boronic acids on cancer cell lines demonstrated that compounds similar to this compound could inhibit cell proliferation in vitro. The mechanism was attributed to the disruption of critical signaling pathways involved in cell growth and survival. The study highlighted the potential for these compounds as anticancer agents .
Pharmacokinetics and Efficacy
In vivo studies have shown that derivatives of boronic acids exhibit low cytotoxicity while maintaining significant efficacy against fibrotic conditions. For instance, a related compound demonstrated the ability to reduce connective tissue growth factor (CTGF) gene expression significantly in mouse models . This suggests that this compound may also have therapeutic potential beyond oncology.
Comparison with Similar Compounds
The unique substitution pattern of this compound enhances its reactivity compared to structurally similar compounds:
Compound Name | Structure Features | Unique Aspects |
---|---|---|
2,5-Dimethylphenylboronic acid | Lacks methoxy group | No additional functional group affecting reactivity |
3-Methoxyphenylboronic acid | Lacks dimethyl groups | Only one substituent on the phenyl ring |
4-Methoxy-2,6-dimethylphenylboronic acid | Different substitution pattern | Alters steric hindrance and reactivity |
The presence of both methoxy and dimethyl groups on the phenyl ring contributes to the compound's enhanced reactivity and selectivity in biological applications.
Properties
IUPAC Name |
(3-methoxy-2,5-dimethylphenyl)boronic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13BO3/c1-6-4-8(10(11)12)7(2)9(5-6)13-3/h4-5,11-12H,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BGMXLHSXUNBXOR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=CC(=C1C)OC)C)(O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13BO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
180.01 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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